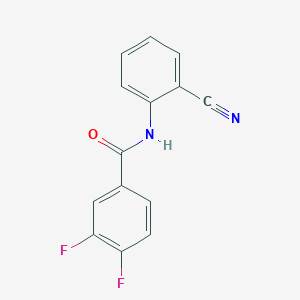

N-(2-Cyanophenyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

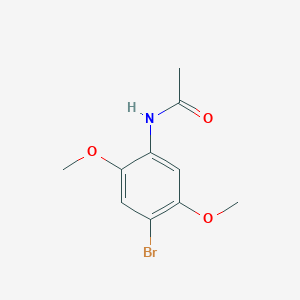

“N-(2-Cyanophenyl)-3,4-difluorobenzamide” is a chemical compound with a molecular formula of C13H9N3O . It’s a derivative of cyanamides, which have been used in synthetic chemistry for various purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-Cyanophenyl)picolinamide was prepared from 2-isothiocyanatobenzonitrile by reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . Another compound, isotianil, was synthesized by reacting N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride .

Chemical Reactions Analysis

Cyanamides have been used in various chemical reactions. For example, a functional-group translocation reaction of cyano (CN) groups in common nitriles has been reported, allowing for the direct positional exchange between a CN group and an unactivated C−H bond .

Applications De Recherche Scientifique

Biosensor Development : A study by Karimi-Maleh et al. (2014) focused on the development of a highly sensitive biosensor using a novel modified carbon paste electrode. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing its potential in analytical chemistry.

Chemical Reaction Analysis : Research by Nakai et al. (1977) demonstrated the competitive cyclization reaction of hexafluoropropene with 2-aminobenzamide, leading to the formation of N-(2-cyanophenyl)-2,3,3,3-tetrafluoropropionamide. This study provides insight into the reaction mechanisms and product formation in organic chemistry.

Dielectric Property Studies : The research conducted by Aleksandriiskaya et al. (2008) explored the effects of cyano-substituted aromatic additives on the dielectric properties of liquid crystals. This study highlights the impact of such compounds on material science, particularly in the field of electronics.

Polymorphism and Material Properties : A study by Mondal et al. (2017) discovered three polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions. This research is significant in understanding the structural, thermal, and mechanical properties of such materials.

Metabolic Pathway Analysis : Chang (1978) studied the metabolic pathway of diflubenzuron, a compound structurally similar to N-(2-Cyanophenyl)-3,4-difluorobenzamide, in house flies. This research, found in the Journal of Economic Entomology, provides insights into the biochemical interactions and stability of similar compounds in biological systems.

Electronics and Material Science : Research by Kim et al. (2016) on n-channel organic single crystalline nanosheets based on dicyanodistyrylbenzene derivatives highlights the applications in electronics, demonstrating the potential of such materials in developing high-performance field-effect transistors.

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULRHDQXUTYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanophenyl)-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)

![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)

![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)